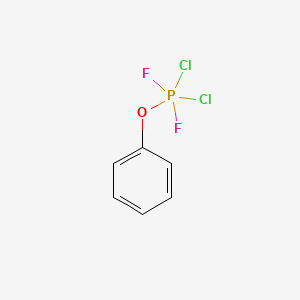
Dichloro(difluoro)phenoxy-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is a chemical compound with the molecular formula C6H3Cl2F2OP It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a phenoxy group, along with a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(difluoro)phenoxy-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus pentachloride and fluorinating agents. One common method includes the following steps:
Reaction of Phenol with Phosphorus Pentachloride: Phenol reacts with phosphorus pentachloride to form dichlorophenoxyphosphane.
Fluorination: The dichlorophenoxyphosphane is then treated with a fluorinating agent, such as hydrogen fluoride or antimony pentafluoride, to introduce the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(difluoro)phenoxy-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phenoxyphosphane derivatives.
Aplicaciones Científicas De Investigación
Dichloro(difluoro)phenoxy-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dichloro(difluoro)phenoxy-lambda~5~-phosphane involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorophenoxyphosphane: Lacks the fluorine atoms, making it less reactive in certain applications.
Difluorophenoxyphosphane: Contains fluorine but not chlorine, resulting in different chemical properties.
Trichlorophenoxyphosphane: Contains three chlorine atoms, leading to distinct reactivity patterns.
Uniqueness
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is unique due to the presence of both chlorine and fluorine atoms, which confer a combination of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
27296-01-1 |
|---|---|
Fórmula molecular |
C6H5Cl2F2OP |
Peso molecular |
232.98 g/mol |
Nombre IUPAC |
dichloro-difluoro-phenoxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl2F2OP/c7-12(8,9,10)11-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
AOMAHPKFULWZAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(F)(F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
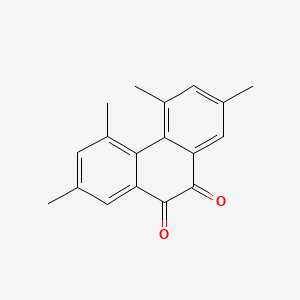
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
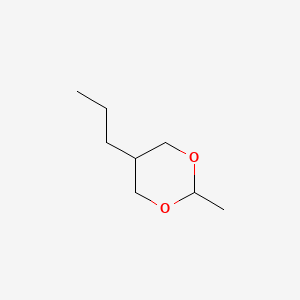
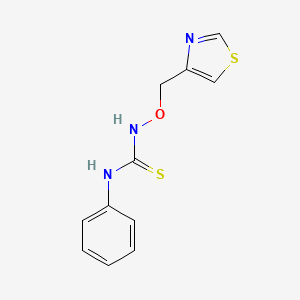
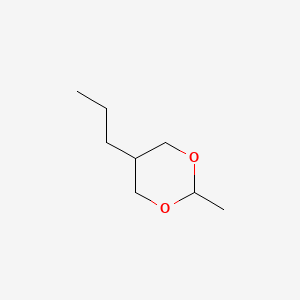


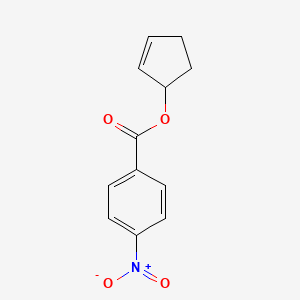

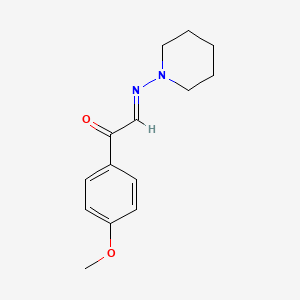

![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

